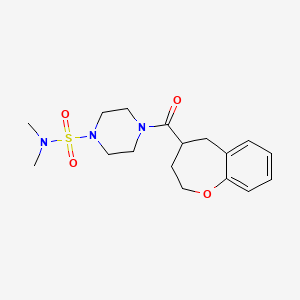

![molecular formula C14H22Cl2NO3P B5514345 diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)

diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

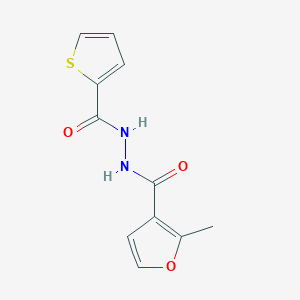

The compound is a phosphonate ester with a dichlorophenylaminoethyl group. Phosphonate esters are often used in organic synthesis and can act as ligands in coordination chemistry . The dichlorophenyl group suggests that the compound might have some biological activity, as dichlorophenyl groups are found in various agrochemicals .

Molecular Structure Analysis

Again, without specific information on the compound, I can only speculate that it likely has a tetrahedral geometry around the phosphorus atom, which is typical for phosphonates .Chemical Reactions Analysis

Phosphonate esters are known to participate in a variety of reactions. They can act as nucleophiles in P-C bond formation reactions . They can also undergo transesterification reactions .Aplicaciones Científicas De Investigación

Enzymatic Synthesis of Phosphonic Acid Analogues Diisopropyl α-chloroacetoxyphosphonates, including variations related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate, have been utilized in enzymatic processes to create phosphonic acid analogues of various amino acids like L-valine, L-leucine, and L-methionine. These analogues are synthesized with high enantiomeric excess, demonstrating the compound's significance in creating enantiomerically pure substances in organic chemistry (Hammerschmidt & Wuggenig, 1999).

Crystal Structure Analysis for Antiviral Applications The compound and its derivatives have been studied for their crystal structures and antiviral activities. Research on diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) methyl] phosphonate, a related compound, involved detailed analysis of its structure and preliminary bioassays indicated some extent of antiviral activity (Hong et al., 2011).

Synthesis of Amino Acid Phosphoramidates The compound plays a role in the synthesis of amino acid phosphoramidates, a class of compounds important in nucleic acid chemistry. It serves as a reagent in generating H-phosphonate monoesters, crucial intermediates in this synthetic pathway (Choy, Drontle & Wagner, 2006).

Structural and Computational Studies in Medicinal Chemistry Structural and computational studies of α-aminophosphonates closely related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate have been conducted. These studies are critical in medicinal chemistry for understanding the interaction of these compounds with biological targets, such as SARS-CoV-2 proteins (Alkhimova, Babashkina & Safin, 2021).

Corrosion Inhibition in Industrial Processes Analogues of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate have been synthesized and studied for their effects as corrosion inhibitors in industrial applications, particularly in hydrochloric acid environments. These studies combine experimental and theoretical approaches to optimize the compounds for industrial use (Gupta et al., 2017).

Synthesis of Novel Phosphonate Compounds Research has been conducted on the synthesis of new mercapto-phosphono substituted heterocycles via rearrangement of related diisopropyl phosphonate compounds. These studies expand the range of phosphonate derivatives available for various applications in chemistry (Masson, Saint-Clair & Saquet, 1994).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dichloro-N-[1-di(propan-2-yloxy)phosphorylethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2NO3P/c1-9(2)19-21(18,20-10(3)4)11(5)17-12-6-7-13(15)14(16)8-12/h6-11,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEHMGWZWFFNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C)NC1=CC(=C(C=C1)Cl)Cl)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

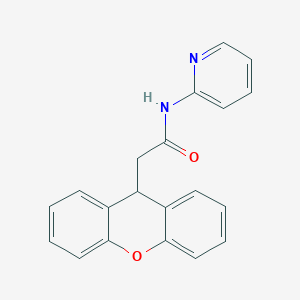

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

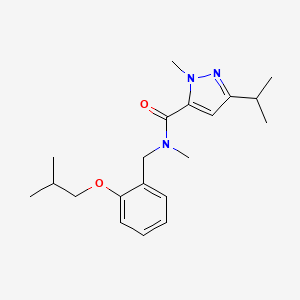

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)

![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

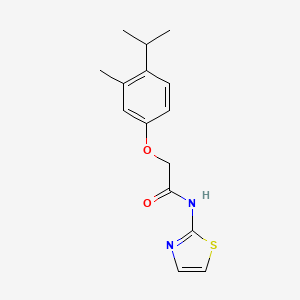

![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)